1-{[(Tert-butoxycarbonyl)amino]acetyl}-4-(4-fluorophenyl)piperazine
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Description
The compound “1-{[(Tert-butoxycarbonyl)amino]acetyl}-4-(4-fluorophenyl)piperazine” is an organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Scientific Research Applications
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, including compounds with structures similar to "1-{[(Tert-butoxycarbonyl)amino]acetyl}-4-(4-fluorophenyl)piperazine," have been recognized for their significant role in drug development. The slight modification in the substitution pattern on the piperazine nucleus can lead to a marked difference in the medicinal potential of the resultant molecules, facilitating the design of drugs with a plethora of therapeutic uses (Rathi et al., 2016).
Antimycobacterial Applications
Specifically focusing on antimycobacterial activity, piperazine derivatives have demonstrated significant efficacy against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the versatility of piperazine as a crucial building block in the synthesis of potent anti-TB molecules, aiding medicinal chemists in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Antineoplastic Agents
Furthermore, piperazine-based compounds have been identified as potential antineoplastic agents, with specific derivatives demonstrating excellent cytotoxic properties against various tumor cell lines. The ability of these compounds to act as modulators of multi-drug resistance, induce apoptosis, and affect mitochondrial functions, combined with their promising antimalarial and antimycobacterial properties, underscores the therapeutic potential of piperazine derivatives in cancer treatment (Hossain et al., 2020).
Role in Drug Design and Development
The flexibility of the piperazine scaffold allows for the discovery of drug-like elements, making it a valuable component in the rational design of molecules for treating various diseases. The modification of substituents on the piperazine ring can significantly impact the pharmacokinetic and pharmacodynamic factors of the resulting molecules, facilitating the development of novel therapeutic agents (Rathi et al., 2016).
Properties
IUPAC Name |
tert-butyl N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)19-12-15(22)21-10-8-20(9-11-21)14-6-4-13(18)5-7-14/h4-7H,8-12H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXJECSBZXVFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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